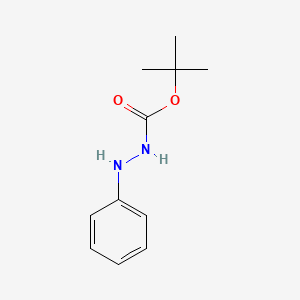

Tert-butyl N-anilinocarbamate

Description

Evolution of Carbamate (B1207046) Protecting Groups

The concept of using carbamates as protecting groups for amines has a rich history, evolving from early methods to highly sophisticated and orthogonal strategies. Initially, simple carbamate esters were employed, but the field saw a significant advancement with the introduction of groups that could be cleaved under specific and mild conditions, a critical requirement for the synthesis of complex molecules. researchgate.net This evolution was driven by the demands of peptide synthesis, where the sequential coupling of amino acids necessitates a delicate balance of protection and deprotection steps. sigmaaldrich.com

The development of protecting groups like the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and later the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, marked significant milestones. sigmaaldrich.com This led to the concept of "orthogonal protection," where multiple protecting groups that can be removed by different mechanisms are used in the same molecule, allowing for intricate synthetic pathways. nih.gov The introduction of the tert-butoxycarbonyl (Boc) group further expanded this toolbox, offering an acid-labile protecting group that is stable to a wide range of other reaction conditions. sigmaaldrich.comnih.gov

Significance of the tert-Butoxycarbonyl (Boc) Moiety in Chemical Transformations

The tert-butoxycarbonyl (Boc) group is arguably one of the most common and important amine protecting groups in contemporary organic synthesis. wikipedia.org Its popularity stems from a combination of favorable characteristics:

Ease of Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), often in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). This reaction is generally high-yielding and proceeds under mild conditions. wikipedia.org A solvent-free method has also been developed where the substrate is simply stirred in molten di-tert-butyl dicarbonate. semanticscholar.org

Stability: Boc-protected amines are stable to a wide array of reagents, including most bases and nucleophiles. wikipedia.org This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Acid-Labile Cleavage: The Boc group is readily removed under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org The mechanism involves the formation of a stable tert-butyl cation. gatech.eduamerigoscientific.com

The unique steric and electronic properties conferred by the bulky tert-butyl group also play a crucial role in its function, influencing the reactivity and conformation of the molecule. sigmaaldrich.comwjarr.com

Below is a table summarizing common reagents for the introduction and removal of the Boc group.

| Transformation | Common Reagents | Typical Solvents |

| Protection (Boc Introduction) | Di-tert-butyl dicarbonate (Boc)₂O with a base (e.g., NaHCO₃, DMAP, Et₃N) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water |

| Deprotection (Boc Removal) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol, Dioxane |

Contextualizing Tert-butyl N-Anilinocarbamate within Contemporary Organic Synthesis

This compound, systematically named tert-butyl 2-phenylhydrazine-1-carboxylate and also known as N-Boc-N'-phenylhydrazine, is a specific and valuable derivative within the extensive family of Boc-protected compounds. sigmaaldrich.comrsc.org It represents the product of Boc protection of one of the nitrogen atoms of phenylhydrazine (B124118).

The synthesis of this compound is typically achieved through the reaction of phenylhydrazine with di-tert-butyl dicarbonate. semanticscholar.org The phenyl group's electron-withdrawing nature decreases the nucleophilicity of the adjacent nitrogen (the aniline (B41778) nitrogen), leading to selective protection at the other nitrogen atom. semanticscholar.org

This compound is not merely an end product but serves as a versatile intermediate in a variety of synthetic applications. For instance, it is a key precursor in the Fischer indole (B1671886) synthesis for the preparation of complex heterocyclic structures like 1,2,3,4-tetrahydrocarbazoles. ajgreenchem.com The Boc-protected hydrazine (B178648) moiety can participate in cyclization reactions with ketones, such as cyclohexanone, under acidic conditions or with the aid of catalysts. ajgreenchem.com

Furthermore, the reactivity of this compound extends to oxidation reactions. Under visible light and in the presence of an organo-photocatalyst, it can be converted to the corresponding tert-butyl azocarboxylate, demonstrating its utility in the synthesis of azo compounds. ajgreenchem.com It also finds use in the synthesis of various pyrazole (B372694) derivatives through condensation reactions. nih.gov

The table below provides a summary of the properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₂ | sigmaaldrich.comrsc.org |

| Molecular Weight | 208.26 g/mol | sigmaaldrich.comrsc.org |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 90-94 °C | sigmaaldrich.com |

| Common Synonyms | tert-Butyl 2-phenylhydrazine-1-carboxylate, N-Boc-N'-phenylhydrazine, 1-(tert-Butoxycarbonyl)-2-phenylhydrazine | sigmaaldrich.comrsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-anilinocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEQNXVGJRAEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395633 | |

| Record name | Tert-butyl N-anilinocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-43-8 | |

| Record name | 1,1-Dimethylethyl 2-phenylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl N-anilinocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42116-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations of Tert Butyl N Anilinocarbamate

Mechanistic Pathways of N-Boc Protection

The introduction of the tert-butyloxycarbonyl (Boc) group onto the nitrogen atom of aniline (B41778) typically proceeds through a nucleophilic substitution pathway. This reaction is crucial for temporarily masking the reactivity of the amino group during subsequent synthetic steps.

Nucleophilic Addition-Elimination Sequence

The most common method for the N-Boc protection of aniline involves its reaction with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640). The generally accepted mechanism is a nucleophilic addition-elimination sequence. masterorganicchemistry.com The reaction commences with the nucleophilic attack of the nitrogen atom of the aniline on one of the electrophilic carbonyl carbons of the Boc anhydride. masterorganicchemistry.com This initial attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Following its formation, the tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into the neutral and stable molecules, tert-butanol (B103910) and carbon dioxide gas. The release of carbon dioxide provides a strong thermodynamic driving force for the reaction. The final product is the N-Boc protected aniline, tert-butyl N-anilinocarbamate. While the reaction can proceed without a base, a non-nucleophilic base is often added to neutralize the protonated carbamate (B1207046). masterorganicchemistry.com

Research has shown that the choice of solvent can significantly influence the reaction rate. For instance, alcoholic solvents have been found to enhance the rate of Boc protection for aromatic amines like aniline. wuxiapptec.com A kinetic study using NMR spectroscopy revealed that the reaction between p-toluidine (B81030) and Boc anhydride is 70 times faster in deuterated methanol (B129727) (CD3OD) than in deuterated chloroform (B151607) (CDCl3). wuxiapptec.com

Role of Intermediates in Carbamate Formation

The key intermediate in the N-Boc protection of aniline is the tetrahedral species formed after the initial nucleophilic attack. Quantum mechanics (QM) calculations have been employed to better understand the transition state and activation energy of this process. For the Boc protection of aniline, QM analysis suggests the presence of a hydrogen bond between the N-H of aniline and a carbonyl oxygen of the Boc anhydride, leading to a 6-membered transition state. wuxiapptec.com The stability of this intermediate and the associated transition state directly impacts the kinetics of the carbamate formation.

Computational studies have quantified the effect of solvent on the reaction's activation energy. The presence of methanol as a solvent has been shown to lower the activation energy for the Boc protection of aniline, thereby accelerating the reaction rate, which is consistent with experimental observations. wuxiapptec.com

| Reaction Condition | Calculated Activation Energy (ΔE) in kcal/mol |

| Without Methanol | 16.22 |

| With Methanol | 13.94 |

| Data sourced from quantum mechanics calculations. wuxiapptec.com |

Mechanisms of N-Boc Deprotection

The removal of the Boc protecting group from this compound is most commonly achieved under acidic conditions. The lability of the Boc group in the presence of acid is a cornerstone of its utility as a protecting group.

Acid-Catalyzed Cleavage via tert-Butyl Cation Formation

The acid-catalyzed deprotection of this compound proceeds through a well-established mechanism initiated by protonation. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. masterorganicchemistry.com The initial step involves the protonation of the carbonyl oxygen of the carbamate. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.

Following protonation, the molecule undergoes fragmentation. The C-O bond of the tert-butyl group cleaves to release a stable tertiary carbocation, the tert-butyl cation. masterorganicchemistry.com This step is generally the rate-determining step of the deprotection reaction. The other product of this fragmentation is a carbamic acid derivative of aniline. masterorganicchemistry.com

The stability of the generated carbocation is a critical factor influencing the rate of the N-Boc deprotection. The tert-butyl cation is a relatively stable tertiary carbocation due to the electron-donating inductive effect of the three methyl groups. masterorganicchemistry.com This inherent stability facilitates its formation and thus promotes the cleavage of the Boc group under milder acidic conditions compared to other less substituted carbamates.

Once the tert-butyl cation and the carbamic acid intermediate are formed, the reaction proceeds rapidly to the final products. The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide and the free aniline. masterorganicchemistry.com The tert-butyl cation can be quenched by a nucleophile or undergo deprotonation to form isobutylene (B52900) gas. masterorganicchemistry.com The evolution of two gaseous products, carbon dioxide and isobutylene, provides a strong thermodynamic driving force for the deprotection reaction.

Kinetic studies have provided deeper insight into the deprotection mechanism. For example, the HCl-catalyzed deprotection of a Boc-protected amine was found to exhibit a second-order dependence on the HCl concentration. acs.org In contrast, deprotection with trifluoroacetic acid showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. acs.org These findings are rationalized by a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. acs.org

The nature of substituents on the aniline ring also affects the deprotection rate. Electron-withdrawing groups on the aniline ring have been found to accelerate the deprotection reaction. google.com

| Substituent (R") | Fluorinated Alcohol | Time (h) | Yield (%) |

| 4-Cl | TFE | 1.5 | 98 |

| 4-Cl | HFIP | 1 | 80 |

| 4-Br | TFE | 3 | 95 |

| Data from the deprotection of various anilines using fluorinated alcohols. google.com |

| N-Boc Amine Type | Deprotection Efficiency (%) |

| Aryl Amines | 49-72 |

| Alkyl Amines | 27-50 |

| Data from thermal deprotection studies. acs.orgnih.gov |

Radical-Mediated Deprotection Mechanisms

The deprotection of the N-Boc group in this compound can be achieved through radical-mediated pathways, offering mild alternatives to traditional acidic conditions. One notable method involves the use of the tris(4-bromophenyl)aminium radical cation, commonly known as "magic blue" (MB•+), in conjunction with a silane (B1218182) reducing agent like triethylsilane (Et3SiH). nih.govbrainly.com

The proposed mechanism suggests that MB•+ does not directly interact with the N-Boc group but instead activates the Si-H bond of triethylsilane, acting as a Lewis acid. brainly.com This activation facilitates the transfer of a hydride to the carbamate's carbonyl carbon or, more likely, generates a silyl (B83357) cation intermediate. The reaction proceeds via the cleavage of the C-O bond of the tert-butyl group, leading to the formation of isobutene, carbon dioxide, and the free aniline. The use of a sacrificial agent like triethylsilane accelerates the reaction. nih.govbrainly.com This method is valued for its mild conditions, avoiding the need for high temperatures or strong acids and bases, and demonstrates high yields of up to 95%. nih.gov

| Catalyst System | Substrate Type | Key Mechanistic Feature | Advantage | Reference |

|---|---|---|---|---|

| Tris(4-bromophenyl)aminium radical cation (MB•+) / Triethylsilane | N-Boc anilines, N-Boc aliphatic amines | Catalytic activation of Si-H bond by MB•+ leading to C-O bond cleavage of the tert-butyl group. | Mild, non-acidic conditions; high yields. | nih.govbrainly.com |

| Photocatalysis / Radical Cascade | N-Boc heterocycles | Photoinitiation generates a radical cascade that includes Boc deprotection and aromatization. | Avoids harsh reagents, proceeds under mild light-induced conditions. | uni-muenchen.de |

Selective Cleavage Mechanisms for Substituted N-Boc Groups

The selective deprotection of N-Boc groups in molecules containing multiple sensitive functionalities is a significant challenge in organic synthesis. Research has demonstrated that selectivity can be achieved based on the electronic and steric nature of the substituents on the aniline ring or by controlling reaction conditions.

One approach utilizes thermal deprotection in continuous flow, where temperature control allows for selective cleavage. chemistrytalk.org Studies have shown that aryl N-Boc groups can be selectively removed in the presence of alkyl N-Boc groups. chemistrytalk.org This selectivity arises from the lower stability of the aryl N-Boc group, which is more susceptible to cleavage at lower temperatures compared to its more robust alkyl counterpart. For example, selective deprotection of an aryl N-Boc group from a substrate also containing an alkyl N-Boc group has been successfully demonstrated. chemistrytalk.org

The electronic properties of substituents on the phenyl ring also govern the rate of hydrolytic cleavage. In hot water, the rate of N-Boc deprotection follows the order: aniline > p-methoxyaniline > p-chloroaniline. organic-chemistry.org This indicates that electron-donating groups on the phenyl ring facilitate the reaction, while electron-withdrawing groups retard it. organic-chemistry.org The hydrolysis rates for aniline and p-methoxyaniline derivatives show S-shaped curves, a characteristic that is absent for the p-chloroaniline derivative, suggesting a potential change in the mechanistic details based on the electronic environment. organic-chemistry.org

Furthermore, chemoselectivity can be observed in molecules with different types of tert-butyl protecting groups. In a compound containing both an N-Boc group and a tert-butyl ester, the N-Boc group can be deprotected faster, likely due to activation by the adjacent α-carboxylic group.

| Method | Selectivity Basis | Example of Selectivity | Reaction Conditions | Reference |

|---|---|---|---|---|

| Continuous Flow Thermal Deprotection | Differential lability of Boc groups | Aryl N-Boc cleaved in the presence of alkyl N-Boc. | Careful temperature control in a flow reactor. | chemistrytalk.org |

| Hydrolysis in Hot Water | Electronic effect of ring substituents | Rate: Aniline > p-MeO-Aniline > p-Cl-Aniline. | Reaction at 150°C in a closed vessel. | organic-chemistry.org |

| Radical-Mediated Deprotection | Protecting group environment | N-Boc group deprotected faster than a t-butyl ester. | Tris(4-bromophenyl)aminium radical cation / Et3SiH. |

Mechanistic Studies of Transformations Involving the Aniline Moiety

Beyond deprotection, the aniline portion of this compound can undergo various transformations. The N-Boc group significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Aniline Ring

The N-Boc-amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). pressbooks.pub This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the attack by an electrophile. chemistrytalk.orgmasterorganicchemistry.com

The general mechanism for EAS involves two main steps: the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by the loss of a proton to restore aromaticity. chemistrytalk.orgmasterorganicchemistry.com

In the case of this compound, nitration using reagents like acetyl nitrate (B79036) typically yields ortho- and para-nitro products. researchgate.net The bulky tert-butyl group can exert a steric effect, potentially favoring substitution at the para position over the ortho positions. youtube.commsu.edu For instance, the nitration of t-butylbenzene, a sterically similar compound, yields a high proportion of the para-isomer (around 75-79.5%) compared to the ortho-isomer (12-16%). msu.edustackexchange.com

Similarly, electrophilic halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst is directed to the ortho and para positions. wikipedia.org The N-Boc group activates the ring, often allowing the reaction to proceed under milder conditions than those required for benzene (B151609) itself.

| Substituent | Reaction | Ortho (%) | Meta (%) | Para (%) | Reference |

|---|---|---|---|---|---|

| -NHBoc | Nitration | Ortho and Para are major products | researchgate.net | ||

| -C(CH₃)₃ | Nitration | 12 - 16 | 8 - 8.5 | 75 - 79.5 | msu.edustackexchange.com |

| -CH₃ | Nitration | 58.5 | 4.5 | 37 | msu.edu |

Oxidative Transformations of the Aniline Component

The aniline moiety of this compound is susceptible to oxidative transformations, which can lead to the formation of new C-N or C-C bonds. Electrochemical methods have been employed to achieve para-selective C(sp²)-H/N-H cross-coupling of N-Boc aniline. rsc.org The proposed mechanism involves the initial one-electron oxidation of the N-Boc aniline at the anode to generate a radical cation. rsc.org This intermediate then loses a proton, and resonance delocalization leads to a more stable carbon-centered radical at the para position. Subsequent radical-radical coupling with another nitrogen-containing species forms a new C-N bond, and rearomatization yields the final product. rsc.org Electron paramagnetic resonance (EPR) experiments have provided evidence for the presence of these radical intermediates during the reaction. rsc.org

Iodine(III)-mediated oxidative cyclization of N-Boc protected 2-substituted anilines has also been investigated. nih.gov While N-Boc substrates did not give high yields in this specific transformation, the proposed mechanism offers insight into potential oxidative pathways. It is suggested that the reaction could proceed via the formation of an N-centered radical through homolysis of a nitrogen-iodine bond, which then cyclizes onto a pendant aromatic ring. nih.gov

Radical Reactions Involving the Phenyl-Nitrogen Bond

Reactions involving the direct cleavage or formation of the phenyl-nitrogen bond via radical intermediates are of significant synthetic interest. While direct homolytic cleavage of the stable C(aryl)-N bond in this compound is challenging, nitrogen-centered radicals can be generated from the carbamate functionality under photoredox conditions. rsc.orgchinesechemsoc.org

In a process developed by Gong and Meggers, a nitrogen-centered radical is generated from N-phenyl carbamate via a visible light-induced, phosphate (B84403) base-promoted proton-coupled electron transfer (PCET). rsc.org This amidyl radical can then participate in various transformations, such as conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org Although this example focuses on the reactivity of the N-radical rather than C-N bond cleavage, it demonstrates a key mechanistic step: the generation of a reactive nitrogen-centered radical from the carbamate precursor under mild conditions.

A formal one-carbon insertion into the aromatic C–N bond of anilines has been reported, which proceeds through an aromaticity disassembly-reconstruction process. nih.gov This transformation involves the oxidative dearomatization of the aniline derivative, followed by asymmetric aziridination and rearrangement. While not a direct radical cleavage of the C-N bond, it represents a sophisticated transformation of this bond. nih.gov In some oxidative cyclizations, a proposed pathway involves the formation of an N-centered radical, which could potentially lead to reactions involving the C-N bond, though this is often part of a more complex cyclization cascade rather than a simple bond scission. nih.gov

Applications of Tert Butyl N Anilinocarbamate As a Synthetic Intermediate

Role as an Amine Protecting Group in Multi-Step Syntheses

The primary function of Tert-butyl N-anilinocarbamate is to serve as a protected form of aniline (B41778). The Boc group temporarily masks the nucleophilicity and basicity of the amino group, preventing it from participating in undesired side reactions. libretexts.org This carbamate (B1207046) protecting group is stable under a wide range of reaction conditions, including those involving most nucleophiles and bases, but can be readily removed under acidic conditions. organic-chemistry.orgwikipedia.org This predictable reactivity is fundamental to its role in complex synthetic sequences. libretexts.org

The protection of an amine with a Boc group is a common strategy in peptide synthesis and other areas of organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified. masterorganicchemistry.com The Boc group can be removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent. wikipedia.org

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. nih.gov This approach utilizes several different classes of protecting groups in a single molecule, each of which can be removed by a specific method without affecting the others. nih.goviris-biotech.de The Boc group is a cornerstone of such strategies.

The Boc group is characteristically cleaved under acidic conditions. This allows it to be used in conjunction with groups that are stable to acid but labile to other conditions. For example, the Fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base (like piperidine), and the Carboxybenzyl (Cbz or Z) group, which is typically removed by catalytic hydrogenation, are both orthogonal to the Boc group. masterorganicchemistry.com This orthogonality allows chemists to deprotect and modify different amino groups at various stages of a synthesis in a planned and controlled manner. nih.gov

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to bases and hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acids and hydrogenolysis |

| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to mild acids and bases |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Stable to acids and bases |

Chemoselectivity, the ability to react with one functional group in the presence of others, is critical in modern organic synthesis. By protecting the aniline nitrogen as a tert-butyl carbamate, its reactivity is suppressed, thereby directing reactions to other, unprotected functional groups within a complex molecule. organic-chemistry.org For instance, in a molecule containing both a Boc-protected aniline and an unprotected aliphatic alcohol, the alcohol can be selectively oxidized or esterified without affecting the protected amine.

Once the desired transformations are complete, the Boc group can be selectively removed to liberate the aniline amine for subsequent reactions, such as acylation, alkylation, or participation in cyclization reactions. This strategy of temporarily "hiding" a reactive site is fundamental to the efficient construction of intricate molecular frameworks.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. nih.gov After the Boc group is removed, the regenerated aniline can undergo a variety of cyclization reactions. For example, it can be used in reactions like the Fischer indole (B1671886) synthesis or Skraup quinoline (B57606) synthesis.

In one documented approach, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized starting from the protection of 2-nitroaniline (B44862) with di-tert-butyl dicarbonate (B1257347) to form tert-butyl (2-nitrophenyl)carbamate. nih.gov This intermediate was then reduced to tert-butyl (2-aminophenyl)carbamate, which serves as a key building block. This building block can then undergo amidation and subsequent cyclization to form heterocyclic systems. nih.gov The Boc group facilitates the initial steps by moderating the aniline's reactivity and is removed at a later, strategic point in the synthetic sequence to enable ring formation.

Derivatization for Advanced Materials Synthesis

The applications of this compound and its derivatives extend beyond pharmaceuticals into the realm of materials science. The ability to deprotect the aniline nitrogen allows for its incorporation into polymer backbones or as a side chain, leading to functional materials with specific properties. For instance, aniline itself is the monomer for polyaniline, a well-known conducting polymer. By using protected aniline derivatives, chemists can create well-defined oligomers or co-polymers.

Derivatization of the phenyl ring of this compound, followed by deprotection and polymerization, can lead to substituted polyanilines with tailored electronic, optical, or solubility properties. These materials are investigated for applications in sensors, electronic devices, and anti-corrosion coatings. The Boc protecting group provides a synthetic handle that enables the precise design and synthesis of these advanced polymer materials.

Incorporation into Polymer Systems

While direct studies detailing the incorporation of this compound into polymer systems are not extensively documented in publicly available literature, the carbamate functionality is a well-established component in polymer chemistry. Polymers containing carbamate or specifically N-phenylcarbamate pendant groups can be synthesized to impart specific properties to the material. For instance, novel polyamides with pendant N-phenyl imide groups have been synthesized, demonstrating good solubility in aprotic solvents and the ability to form transparent, flexible, and tough films. researchgate.net

Furthermore, sequence-defined oligocarbamates have been synthesized using solid-phase chemistry, where the carbamate linkage forms the polymer backbone. nih.gov This approach allows for the creation of informational polymers with precisely controlled monomer sequences. Although not directly involving this compound, these examples highlight the potential for incorporating similar carbamate structures into polymeric materials to control their physical and chemical properties. A versatile synthetic approach has also been described for preparing linear polymers bearing isocyanate groups in the side chains, which are precursors to carbamate functionalities. rsc.org

Functionalization of Surfaces

The modification of surfaces with organic molecules is a critical area of materials science, enabling the tailoring of surface properties for specific applications. While direct evidence of surface functionalization using this compound is limited, the principles of surface grafting suggest its potential utility. The aniline moiety can be a precursor for generating aryldiazonium salts, which are known to form robust covalent bonds with a variety of surfaces. This method has been used to create "self-adhesive surfaces" capable of further covalent grafting of various species. rsc.org

The general strategy would involve the deprotection of the Boc group on the surface-grafted this compound to expose the primary aniline amine. This amine could then be diazotized and coupled to the surface or used for other surface-bound chemical transformations. For example, the grafting of methyl methacrylate (B99206) onto gelatin has been achieved using initiating systems that can create active sites on a surface for polymerization. mdpi.com

Synthetic Applications of Related tert-Butyl Carbamate Derivatives

The chemistry of tert-butyl carbamate derivatives extends beyond the specific applications of this compound itself. Related compounds are instrumental in the synthesis of various important chemical entities.

Synthesis of N-Nitroso Compounds

Tert-butyl nitrite (B80452) (TBN) is a widely used reagent for the N-nitrosation of secondary amines, including N-alkylanilines, to produce N-nitroso compounds. semanticscholar.orgrsc.org This reaction is significant as N-nitroso compounds are important intermediates in organic synthesis. The reaction is typically carried out under mild, solvent-free conditions, offering a green chemistry approach with high yields. rsc.org

The nitrosation of various N-alkylanilines using tert-butyl nitrite proceeds smoothly at room temperature or slightly elevated temperatures. rsc.org This method is chemoselective and tolerates various functional groups, including acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc). semanticscholar.orgrsc.org

Table 1: Nitrosation of Secondary Amines using tert-Butyl Nitrite rsc.org

| Entry | Amine | Time (h) | Temperature (°C) | Yield (%) |

| 1 | N-methylaniline | 0.5 | RT | 95 |

| 2 | N-ethylaniline | 0.5 | RT | 94 |

| 3 | N-propylaniline | 1 | RT | 92 |

| 4 | N-butylaniline | 1 | RT | 91 |

| 5 | Diphenylamine | 4 | 45 | 85 |

Furthermore, tert-butyl nitrite has been employed in the regioselective ring nitration of N-alkyl anilines, leading to the formation of N-nitroso N-alkyl nitroanilines in excellent yields. acs.orgresearchgate.netresearchgate.net These products can be further converted into N-alkyl phenylenediamines and N-alkyl nitroanilines. acs.orgresearchgate.netresearchgate.net

Preparation of Substituted Anilines

This compound and its derivatives, often referred to as Boc-protected anilines, are crucial intermediates in the synthesis of substituted anilines. The Boc group serves as a removable protecting group for the amino functionality, allowing for selective reactions at other positions on the aromatic ring.

A common application is in the synthesis of thiocarbamide derivatives. For instance, Boc-protected 3-chloroaniline (B41212) can be reacted with substituted thiourea (B124793) compounds, followed by deprotection of the Boc group to yield novel 3-(substitutedthiocarbamido)-aniline derivatives. gsconlinepress.comgsconlinepress.comresearchgate.net This multi-step synthesis allows for the introduction of the thiocarbamide moiety without interference from the reactive aniline nitrogen.

The general synthetic scheme involves:

Protection: The amino group of a substituted aniline is protected with di-tert-butyl dicarbonate (Boc)₂O.

Substitution/Condensation: The Boc-protected aniline undergoes a desired chemical transformation, such as condensation with a thiourea.

Deprotection: The Boc group is removed, typically under acidic conditions, to yield the final substituted aniline.

This strategy has been successfully employed to synthesize a variety of substituted anilines with diverse functionalities. beilstein-journals.orggoogle.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of tert-butyl N-anilinocarbamate, offering precise insights into the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton groups. A sharp singlet is observed at approximately 1.52 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group. The aromatic protons of the phenyl ring appear as a complex multiplet in the region of 7.26-7.36 ppm, accounting for four protons. A signal corresponding to the remaining aromatic proton is observed as a multiplet around 7.03-7.05 ppm. Furthermore, a broad singlet at approximately 6.46 ppm is attributed to the amine (N-H) proton. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26-7.36 | m | 4H | Ar-H |

| 7.03-7.05 | m | 1H | Ar-H |

| 6.46 | bs | 1H | N-H |

| 1.52 | s | 9H | -C(CH₃)₃ |

s: singlet, bs: broad singlet, m: multiplet

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, also recorded in CDCl₃, shows a signal at approximately 152.73 ppm, which is assigned to the carbonyl carbon (C=O) of the carbamate (B1207046) group. The quaternary carbon of the tert-butyl group resonates at around 80.49 ppm, while the methyl carbons of this group produce a signal at approximately 28.33 ppm. The aromatic carbons exhibit signals at 138.30 ppm (the carbon attached to the nitrogen), 123.97 ppm, 123.01 ppm, and 118.49 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.73 | C=O |

| 138.30 | Ar-C (C-N) |

| 123.97 | Ar-C |

| 123.01 | Ar-C |

| 118.49 | Ar-C |

| 80.49 | -C(CH₃)₃ |

| 28.33 | -C(CH₃)₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY)

While specific 2D NMR spectra for this compound are not widely published, the expected correlations can be inferred from the ¹H and ¹³C assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show correlations between the coupled protons in the aromatic ring, helping to delineate the ortho, meta, and para relationships. No cross-peaks would be anticipated for the singlet signals of the tert-butyl and N-H protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbons. This would show a cross-peak between the signal at 1.52 ppm (¹H) and 28.33 ppm (¹³C) for the tert-butyl group, and correlations between the aromatic proton signals (7.03-7.36 ppm) and their corresponding carbon signals (118.49-123.97 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about spatial proximity. It would be expected to show a correlation between the N-H proton and the ortho protons of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound provides key information about the functional groups present in the molecule. A prominent absorption band is typically observed in the region of 3300-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine in the carbamate linkage. The carbonyl (C=O) stretching vibration of the carbamate group gives rise to a strong absorption band in the range of 1700-1730 cm⁻¹. The C-N stretching vibration is usually found around 1220-1240 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group appears just below 3000 cm⁻¹. The presence of the phenyl group is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H Stretch | Secondary Amine (Carbamate) |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (tert-butyl) |

| 1700-1730 | C=O Stretch | Carbonyl (Carbamate) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1220-1240 | C-N Stretch | Carbamate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While the most readily available data is from electron ionization (EI) mass spectrometry, the behavior under ESI can be predicted. In ESI-MS, a soft ionization technique, the molecule would be expected to be observed primarily as the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. The molecular weight of this compound is 193.24 g/mol , so the [M+H]⁺ peak would appear at approximately m/z 194.25. nist.gov

Under EI conditions, the fragmentation pattern provides valuable structural information. A common fragmentation pathway for compounds containing a tert-butyl group is the loss of isobutylene (B52900) (a neutral loss of 56 Da), leading to a prominent peak. Another significant fragmentation would be the loss of the entire tert-butoxycarbonyl group. The mass spectrum from the NIST database shows a base peak at m/z 93, corresponding to the anilinium ion, and a significant peak at m/z 57, corresponding to the tert-butyl cation. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. libretexts.org This absorption of energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores, which are functional groups capable of absorbing UV-Vis radiation. libretexts.org

In this compound, the primary chromophore is the phenyl group attached to the nitrogen atom. Aromatic systems like this typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. The electronic transitions responsible for this absorption are generally of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. khanacademy.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic compounds, these are typically high-intensity absorptions.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms of the carbamate group, to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity |

| π → π | Bonding π orbital to Antibonding π orbital | High |

| n → π | Non-bonding orbital to Antibonding π orbital | Low |

Circular Dichroism for Chiral Species

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. A molecule must lack a center of inversion and a plane of symmetry to be chiral.

This compound, in its ground state, is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry. Consequently, it will not exhibit a Circular Dichroism spectrum. CD spectroscopy is therefore not a relevant technique for the structural characterization of this specific compound unless it is placed in a chiral environment or derivatized with a chiral auxiliary.

Theoretical and Computational Studies

Molecular Dynamics Simulations for Conformational Analysis

No publications were found that report on molecular dynamics simulations conducted to analyze the conformational behavior of tert-butyl N-anilinocarbamate.

Prediction of Spectroscopic Data

There are no specific computational studies that predict the spectroscopic data (e.g., NMR, IR, UV-Vis) of this compound.

Computational Design of Novel this compound Derivatives

No research could be located on the computational design or in silico development of novel derivatives based on the this compound scaffold.

Due to these constraints and the strict adherence to the provided outline and subject matter, the generation of the requested article is not feasible at this time. Further research in the scientific community would be required to provide the specific data needed to fulfill this request.

Catalysis in the Synthesis and Transformations of Tert Butyl N Anilinocarbamate

Catalytic Methods for Carbamate (B1207046) Formation

The synthesis of tert-butyl N-anilinocarbamate typically involves the reaction of aniline (B41778) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This reaction can be efficiently facilitated by various catalytic systems, including ionic liquids and acids, which enhance the reaction rate and yield.

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as versatile and environmentally benign catalysts and solvents in a myriad of organic transformations. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity and basicity, make them attractive alternatives to conventional volatile organic solvents and catalysts. In the context of carbamate formation, specific ionic liquids have demonstrated catalytic activity in the N-tert-butyloxycarbonylation of amines.

One notable example involves the use of an ionic liquid with a tetrachlorocobaltate(II) anion and a dicationic counterion as a catalyst for the reaction between aniline and di-tert-butyl dicarbonate. researchgate.net This catalytic system has proven to be effective for the N-Boc protection of a range of amines. researchgate.net The catalytic role of the ionic liquid is attributed to its ability to activate the amine substrate, thereby facilitating the nucleophilic attack on the Boc anhydride (B1165640). Screening experiments with aniline and di-tert-butyl dicarbonate have shown that the amount of the ionic liquid catalyst can be optimized to achieve high yields of the desired this compound. researchgate.net

The use of such ionic liquid catalysts offers several advantages, including mild reaction conditions, high efficiency, and the potential for catalyst recycling, which aligns with the principles of green chemistry.

Acid Catalysis

Acid catalysis is a well-established and widely employed method for the synthesis of tert-butyl carbamates from amines and di-tert-butyl dicarbonate. The reaction is catalyzed by both Brønsted and Lewis acids. The acid catalyst activates the di-tert-butyl dicarbonate, making it more susceptible to nucleophilic attack by the amine.

The reaction of aniline with di-tert-butyl dicarbonate is a standard procedure for the preparation of this compound. gsconlinepress.comresearchgate.net While this reaction can proceed without a catalyst, the addition of a catalytic amount of an acid can significantly accelerate the reaction rate. The mechanism involves the protonation of one of the carbonyl groups of the Boc anhydride by the acid, which increases its electrophilicity. The lone pair of electrons on the nitrogen atom of aniline then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a proton yields the final product, this compound, along with tert-butanol (B103910) and carbon dioxide as byproducts.

Various acid catalysts can be employed for this transformation, and the choice of catalyst can influence the reaction conditions and yields. The use of catalytic amounts of acid is generally preferred to minimize potential side reactions and simplify the workup procedure.

Catalytic Deprotection Strategies

The removal of the Boc protecting group from this compound is a critical step in many synthetic sequences to liberate the free aniline for subsequent reactions. Catalytic methods for this deprotection are highly sought after due to their potential for milder reaction conditions and improved selectivity compared to stoichiometric reagents.

Transition Metal Catalysis in C-O Bond Cleavage

Transition metal catalysis offers a range of methodologies for the cleavage of C-O bonds, which can be applied to the deprotection of carbamates. While less common than acid-catalyzed methods for Boc deprotection, certain transition metal complexes can effectively catalyze this transformation. These methods often proceed through different mechanistic pathways, providing alternative reactivity and selectivity profiles.

Nickel-catalyzed photoredox reactions have been shown to be effective for C-N bond-forming reactions with a variety of nucleophiles, including carbamates. nih.gov Although primarily focused on the formation of C-N bonds, the principles of transition metal catalysis involving carbamates are relevant. The interaction of the carbamate with the transition metal center can lead to the activation and eventual cleavage of the C-O bond of the tert-butyl group. The specific conditions, including the choice of metal, ligand, and additives, are crucial for achieving efficient deprotection.

Lewis Acid Catalyzed Deprotection

Lewis acid-catalyzed deprotection is a widely used and effective method for the removal of the Boc group. acsgcipr.org This approach mirrors acid deprotection, with the coordination of the Lewis acid to the carbonyl oxygen of the carbamate initiating the cleavage process. acsgcipr.org This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the fragmentation of the carbamate.

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, followed by the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to the free amine. acsgcipr.org The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900). acsgcipr.org

A variety of Lewis acids have been reported to effectively deprotect Boc-protected amines, including aniline derivatives. organic-chemistry.orgsemanticscholar.org Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc bromide (ZnBr₂). acsgcipr.orgorganic-chemistry.org The choice of Lewis acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive functional groups. organic-chemistry.org For instance, aluminum chloride has been shown to mediate a simple and efficient cleavage of N-Boc protective groups from various amines, including amino acid derivatives, with high chemoselectivity and in high yields (85–96%). organic-chemistry.org The reactions are typically carried out in aprotic solvents like dichloromethane (B109758) at or below room temperature. organic-chemistry.org

| Lewis Acid | Substrate Type | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Various N-Boc amines | CH₂Cl₂ | 0 to RT | 85-96 | organic-chemistry.org |

| SnCl₄ | N-Boc amino acids | - | - | - | acsgcipr.org |

| ZnBr₂ | Secondary N-Boc amines | - | - | - | acsgcipr.org |

Catalytic Activation of this compound for Further Reactions

Beyond its role as a protecting group, the carbamate functionality in this compound can be catalytically activated to participate in a variety of chemical transformations. This allows for the direct functionalization of the molecule without the need for deprotection, offering a more atom-economical and efficient synthetic route.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. The carbamate group in this compound can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho-position of the aniline ring. This directed C-H activation enables the introduction of various functional groups.

For example, palladium-catalyzed reactions are known to facilitate the C-H functionalization of N-aryl carbamates. The nitrogen atom of the carbamate can coordinate to the palladium center, leading to the formation of a palladacycle intermediate. This intermediate can then react with a variety of coupling partners to form new C-C or C-heteroatom bonds. While specific examples starting directly from this compound are part of a broader field of study, the principles of directed C-H activation are well-established for related N-aryl carbamate systems.

Furthermore, nickel-catalyzed cross-coupling reactions have been developed that utilize carbamates as nucleophiles. nih.gov In these systems, the carbamate can react with aryl electrophiles in the presence of a nickel catalyst and a suitable ligand and base. This approach allows for the formation of more complex aniline derivatives directly from the protected carbamate.

The catalytic activation of this compound opens up avenues for the synthesis of a wide range of substituted anilines with high regioselectivity, providing a valuable strategy in the synthesis of pharmaceuticals, agrochemicals, and materials.

Role of tert-Butyl Containing Reagents in Catalytic Cycles

The tert-butyl group, a defining feature of this compound, plays a significant role in the catalytic reactions used for its synthesis. Reagents containing this group, such as tert-butyl carbazate (B1233558) and di-tert-butyl azodicarboxylate (DBAD), are central to the construction of the N-aryl hydrazine (B178648) backbone.

The formation of this compound can be achieved through the palladium-catalyzed cross-coupling of an aryl halide with tert-butyl carbazate. researchgate.netnih.govresearchgate.net In this catalytic cycle, tert-butyl carbazate serves as the nucleophilic hydrazine source. The tert-butoxycarbonyl (Boc) group is critical; it modulates the nucleophilicity of the hydrazine nitrogen atoms, allowing for controlled, mono-arylation. The steric bulk of the tert-butyl group can influence the ligand environment around the palladium catalyst, thereby affecting reaction efficiency.

A general catalytic cycle for this N-arylation involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Coordination: The Boc-protected hydrazine (tert-butyl carbazate) coordinates to the palladium center.

Deprotonation: A base removes a proton from the coordinated hydrazine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the protected hydrazine are coupled, regenerating the palladium(0) catalyst and releasing the product, this compound.

Furthermore, the synthesis of the precursor arylhydrazides can involve the reaction of organometallic reagents with di-tert-butyl azodicarboxylate (DBAD). nih.gov In these pathways, DBAD acts as an electrophilic nitrogen source. Subsequent transformations of the resulting adduct often involve catalytic steps where the Boc groups are retained to guide reactivity or are removed under specific catalytic conditions.

The tert-butyl group also plays a crucial role during subsequent transformations. For instance, the acidic removal of the Boc protecting group generates a tert-butyl cation. nih.gov In a catalytic context, this cation can be trapped by solvents or other nucleophiles. However, it can also lead to undesired side reactions, such as the alkylation of aromatic rings, a factor that must be managed in the design of catalytic processes. nih.gov

Catalysts for Selective Aminosulfonylation

Aminosulfonylation is a key transformation that introduces a sulfonamide moiety, a common functional group in pharmaceuticals. The reaction of hydrazine derivatives like this compound with a source of sulfur dioxide and an aryl electrophile can be catalyzed to produce N-aminosulfonamides. Both transition-metal-catalyzed and metal-free catalytic systems have been developed for this purpose. alnoor.edu.iqnih.gov

One prominent method is the palladium-catalyzed hydrazinosulfonylation of aryl halides. nih.gov In this process, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the three-component coupling of an aryl halide, a hydrazine, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) or potassium metabisulfite (B1197395) (K₂S₂O₅). alnoor.edu.iqnih.gov The catalytic system enables the formation of an aryl-sulfonyl intermediate, which then couples with the hydrazine to yield the final aryl N-aminosulfonamide product.

Alternatively, metal-free catalytic approaches have been established. One such method involves the treatment of aromatic amines with hydrazines and DABSO in the presence of tert-butyl nitrite (B80452) (tBuONO) and a Lewis acid such as BF₃·OEt₂. nih.gov This system proceeds via the in situ generation of a diazonium ion, which then participates in the aminosulfonylation process. alnoor.edu.iq Radical-based, catalyst-free methods have also been demonstrated, using ultraviolet irradiation to promote the coupling of aryl halides, hydrazines, and DABSO, often with an additive like tetrabutylammonium (B224687) iodide (TBAI). nih.gov

The choice of catalyst and reaction conditions allows for the selective aminosulfonylation of various substituted aryl hydrazines, accommodating a range of functional groups.

Table 1: Catalytic Systems for the Aminosulfonylation of Aryl Electrophiles with Hydrazines

| Catalyst / Promoter | SO₂ Source | Coupling Partners | Additive / Ligand | Conditions | Product Class |

|---|---|---|---|---|---|

| Pd(OAc)₂ | K₂S₂O₅ | Aryl Iodides, Hydrazines | P(tBu)₃·HBF₄, Cs₂CO₃ | Toluene, 80 °C | Aryl N-Aminosulfonamides |

| Pd(OAc)₂ | K₂S₂O₅ | Aryl Bromides, Hydrazines | P(tBu)₃·HBF₄, Cs₂CO₃ | Toluene, 100 °C | Aryl N-Aminosulfonamides |

| None (Metal-Free) | DABSO | Aryl Bromides, Hydrazines | TBAI | MeCN, UV light, rt | Aryl N-Aminosulfonamides |

| tBuONO | DABSO | Anilines, Hydrazines | BF₃·OEt₂ | MeCN, 30 °C | Aryl N-Aminosulfonamides |

| Au Catalyst / Pd Catalyst | DABSO | Arenes, Hydrazines | NIS (for C-H activation) | Stepwise: rt then 80 °C | Aryl N-Aminosulfonamides |

This table is generated based on findings from multiple research studies on the aminosulfonylation of aryl electrophiles with various hydrazines. alnoor.edu.iqnih.gov

Green Chemistry Principles in the Context of Tert Butyl N Anilinocarbamate Chemistry

Minimization of Waste Generation

The principle of waste minimization focuses on reducing or eliminating the generation of hazardous byproducts and waste streams in chemical processes. In the synthesis of tert-butyl N-anilinocarbamate using di-tert-butyl dicarbonate (B1257347), the byproducts are tert-butanol (B103910) and carbon dioxide. nbinno.com While these are relatively benign, the goal of green chemistry is to prevent waste generation altogether.

A greener alternative is the direct synthesis of N-arylcarbamates from anilines, alcohols, and carbon dioxide (CO₂). This method utilizes CO₂, a greenhouse gas, as a C1 feedstock, and ideally produces only water as a byproduct, representing a significant improvement in waste minimization. For instance, the synthesis of various N-arylcarbamates has been achieved with high yields using a cerium oxide (CeO₂) catalyst in the presence of 2-cyanopyridine, which acts as a dehydrating agent. researchgate.net

Development of Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic synthesis often relies on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Solvent-free approaches, such as mechanochemical synthesis using ball milling, have been successfully applied to various organic reactions and offer a promising avenue for the synthesis of carbamates. mdpi.com This technique can lead to shorter reaction times, higher yields, and a significant reduction in waste.

Where solvents are necessary, the focus is on using greener alternatives. Water is an excellent green solvent for many reactions due to its non-toxicity, availability, and non-flammability. Research has demonstrated the efficient enzymatic synthesis of carbamates in aqueous media. Furthermore, supercritical carbon dioxide (scCO₂) is another promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO₂ can be easily removed and recycled.

Energy Efficiency in Reaction Design

Energy efficiency is a key consideration in green chemistry, aiming to minimize the energy consumption of chemical processes. This can be achieved by designing reactions that proceed at ambient temperature and pressure, or by utilizing alternative energy sources that are more efficient than conventional heating.

Microwave-assisted synthesis has emerged as a valuable tool for improving energy efficiency in organic synthesis. ijarse.comrsc.orgbiotage.co.jpacs.orgnih.gov Microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. This is due to the direct and efficient heating of the reaction mixture, as opposed to the slower and less efficient heat transfer in conventional heating methods.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, also offers advantages in terms of energy efficiency. The high surface-area-to-volume ratio in flow reactors allows for better heat transfer and more precise temperature control, leading to faster and more efficient reactions.

Catalysis as a Green Chemistry Tool

Catalysis is a cornerstone of green chemistry, as catalysts can enable more efficient and selective reactions, often under milder conditions and with lower energy input. Catalytic reactions are generally preferred over stoichiometric reactions because they reduce the amount of waste generated.

In the context of this compound synthesis, the use of a cerium oxide (CeO₂) catalyst for the direct synthesis from aniline (B41778), an alcohol, and CO₂ is a prime example of green catalysis. researchgate.net This process avoids the use of less atom-economical reagents like di-tert-butyl dicarbonate. Organocatalysis, which uses small organic molecules as catalysts, also presents a green alternative to metal-based catalysts, which can be toxic and difficult to separate from the product.

Renewable Feedstock Utilization

The use of renewable feedstocks is a critical aspect of sustainable chemistry, aiming to shift from a reliance on finite fossil fuels to biomass-derived resources. For the synthesis of this compound, this principle can be applied to both the aniline and the tert-butyl moieties.

Significant progress has been made in the development of bio-based aniline. covestro.comchemistryviews.orgchemeurope.compili.bio One promising approach involves the fermentation of sugars from plant biomass by genetically engineered microorganisms to produce an intermediate, which is then catalytically converted to aniline. covestro.comchemistryviews.orgchemeurope.compili.biod-nb.info This bio-based route has a significantly lower carbon footprint compared to the conventional petrochemical process. d-nb.info

Similarly, the tert-butyl group can be derived from bio-based sources. Bio-butanol can be produced through the fermentation of biomass and can serve as a precursor to tert-butanol.

Interactive Data Table: Comparison of Aniline Production Methods

| Feature | Petrochemical Aniline | Bio-based Aniline |

| Feedstock | Benzene (B151609) (from petroleum) | Sugars (from plant biomass) |

| Process | Nitration followed by hydrogenation | Fermentation followed by catalysis |

| Environmental Impact | Higher CO₂ footprint | Significantly lower CO₂ footprint |

Reduction of Derivatization Steps

Green chemistry advocates for the minimization or avoidance of unnecessary derivatization steps, such as the use of protecting groups, as these steps require additional reagents and generate waste. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a powerful strategy for reducing derivatization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-anilinocarbamate, and what factors influence reaction efficiency?

- Methodological Answer : A common approach involves coupling tert-butyl carbamate derivatives with aniline precursors using carbodiimide-based reagents (e.g., EDCI) and activating agents like HOBt to facilitate amide bond formation. Reaction efficiency depends on solvent polarity (e.g., dichloromethane or DMF), stoichiometric ratios, and temperature control (typically 0–25°C). Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is advised .

- Key Considerations : Monitor reaction progress using TLC with UV visualization. Optimize catalyst loading to minimize byproducts such as urea derivatives.

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra for tert-butyl group signals (~1.3 ppm for , ~28 ppm and ~80 ppm for ) and aromatic proton environments (6.5–7.5 ppm).

- IR : Confirm carbamate C=O stretching vibrations (~1700 cm) and N-H bonds (~3300 cm).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the stability profiles and optimal storage conditions for this compound?

- Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions and elevated temperatures. Store in airtight containers under inert gas (N) at –20°C. Regularly assess purity via HPLC with a C18 column (acetonitrile/water gradient) to detect degradation products like tert-butanol or aniline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from conformational dynamics or crystallographic packing effects. Use low-temperature NMR (e.g., –40°C) to slow molecular motion and clarify axial/equatorial tert-butyl orientations. Complement with X-ray crystallography or DFT calculations incorporating explicit solvent models to validate structural assignments .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : To enhance regioselectivity:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems.

- Directing Groups : Introduce electron-withdrawing substituents on the aniline ring to direct electrophilic attack .

Q. How do computational methods aid in predicting this compound reactivity and interaction mechanisms?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for carbamate bond cleavage or nucleophilic attack. Include implicit solvent models (e.g., PCM) and explicit solvent molecules (e.g., water or methanol) to account for solvation effects. Compare computed IR/Raman spectra with experimental data to validate mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity assays (e.g., anti-inflammatory vs. inactive results) may stem from impurities or solvent residues. Implement rigorous purification (e.g., recrystallization or preparative HPLC) and validate biological replicates. Use orthogonal assays (e.g., ELISA and cell viability tests) to confirm target engagement .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.